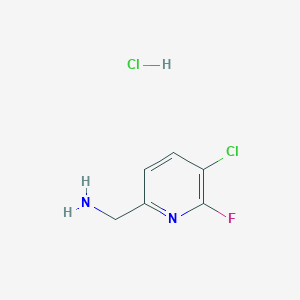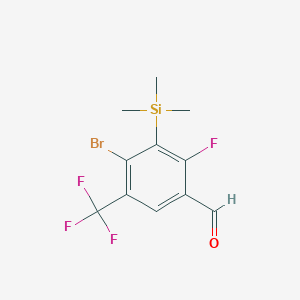
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is a complex organic compound with a unique structure that includes bromine, fluorine, trifluoromethyl, and trimethylsilyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of trifluoromethyl and trimethylsilyl groups under specific reaction conditions. The process may involve the use of reagents such as bromine, fluorine gas, trifluoromethyl iodide, and trimethylsilyl chloride, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H11BrF4OSi |
|---|---|
Peso molecular |
343.19 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-5-(trifluoromethyl)-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H11BrF4OSi/c1-18(2,3)10-8(12)7(11(14,15)16)4-6(5-17)9(10)13/h4-5H,1-3H3 |
Clave InChI |
FOOQOKICSRTXOZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=CC(=C1Br)C(F)(F)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




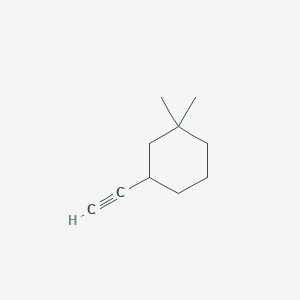
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
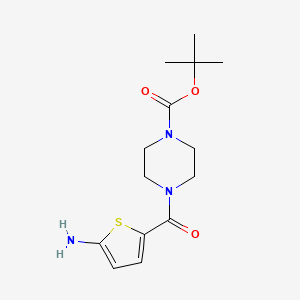
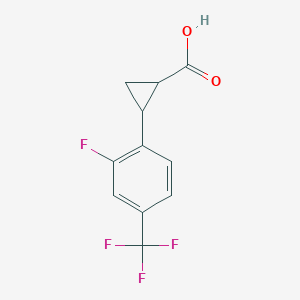
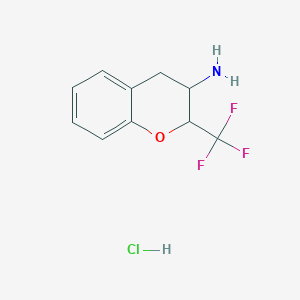
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)


![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
